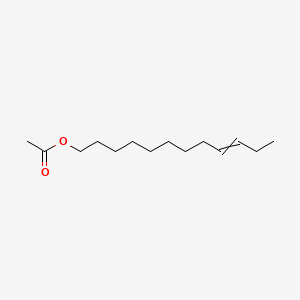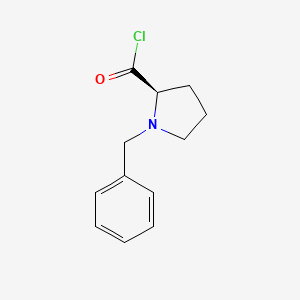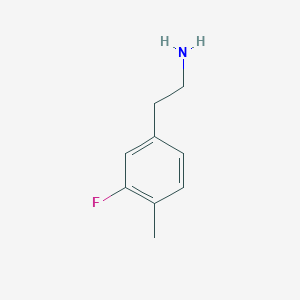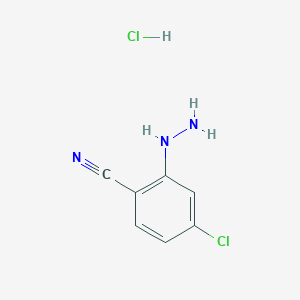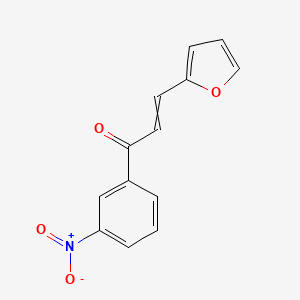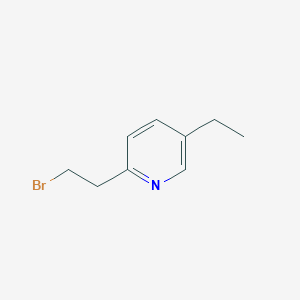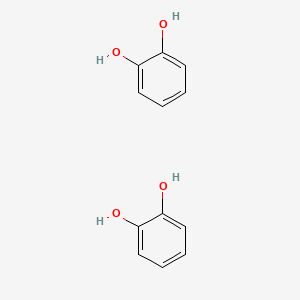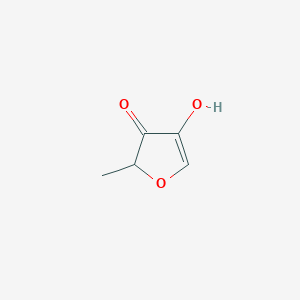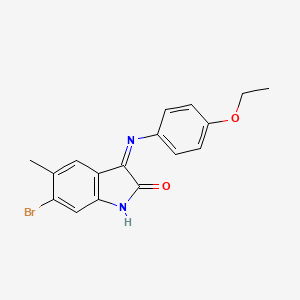
6-Bromo-3-(4-ethoxyphenylimino)-methyl-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 3rd position, and a methyl group at the 5th position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a condensation reaction with 4-ethoxyaniline under acidic or basic conditions.
Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with an appropriate reagent, such as an aldehyde or ketone, under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
- Studied for its potential as an enzyme inhibitor or receptor modulator.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
(3E)-3-[(4-HYDROXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a hydroxyl group instead of an ethoxy group.
(3E)-3-[(4-METHOXYPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (3E)-6-BROMO-3-[(4-ETHOXYPHENYL)IMINO]-5-METHYL-1H-INDOL-2-ONE provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
- The bromine atom at the 6th position offers additional sites for functionalization, making it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C17H15BrN2O2 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
6-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15BrN2O2/c1-3-22-12-6-4-11(5-7-12)19-16-13-8-10(2)14(18)9-15(13)20-17(16)21/h4-9H,3H2,1-2H3,(H,19,20,21) |
Clé InChI |
NLUXVNOLILKVSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
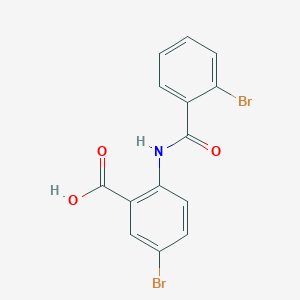
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
